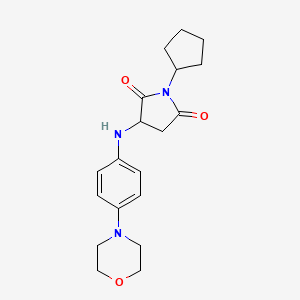

1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-18-13-17(19(24)22(18)16-3-1-2-4-16)20-14-5-7-15(8-6-14)21-9-11-25-12-10-21/h5-8,16-17,20H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYGJOZUZZTDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 343.427 g/mol. The structure features a pyrrolidine core substituted with both cyclopentyl and morpholinophenyl groups, which may contribute to its biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O3 |

| Molecular Weight | 343.427 g/mol |

| Purity | Typically ≥ 95% |

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly as inhibitors of key enzymes involved in cancer progression. For instance, certain pyrrolidine derivatives have been shown to inhibit aromatase and other steroidogenic enzymes, which are crucial in hormone-dependent cancers.

Inhibition Studies

- Aromatase Inhibition : A study demonstrated that pyrrolidine-2,5-dione derivatives exhibit significant inhibitory activity against human placental aromatase (IC50 values around 23.8 µM), suggesting potential application in estrogen-dependent cancers .

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Other derivatives have been identified as inhibitors of IDO, which plays a role in immune regulation and cancer progression . This inhibition may enhance anti-tumor immunity by preventing the catabolism of tryptophan.

Affinity for Receptors

Recent studies have shown that related compounds also exhibit affinity for serotonin receptors (5-HT1A) and transporters (SERT), indicating potential applications in neuropsychiatric disorders alongside their anticancer properties .

Case Study 1: Cancer Treatment

In a preclinical study involving various pyrrolidine derivatives, compounds similar to this compound demonstrated promising results in inhibiting tumor growth in xenograft models. These studies highlighted the compound's potential as a therapeutic agent against breast and prostate cancers.

Case Study 2: Neuropsychiatric Applications

Another investigation focused on the psychoactive properties of pyrrolidine derivatives found that certain compounds could modulate serotonin pathways effectively, suggesting their utility in treating anxiety and depression disorders.

Scientific Research Applications

Based on the search results, here is what is known about the compound "1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione":

Basic Information

- It is a research compound with the molecular formula C19H25N3O3 and a molecular weight of 343.427.

- The compound's purity is usually 95%.

- BenchChem offers high-quality compound suitable for many research applications.

Synonyms

- 1008251-36-2

Potential research areas

- This compound is a pyrazolo-pyrimidin-amino-cycloalkyl compound that can be used for pharmaceutical compositions .

Related Compounds

Several related compounds share a similar pyrrolidine-2,5-dione structure with variations in the substituents on the pyrrolidine ring and the amino group :

- 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione:

- 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione:

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes critical comparisons with pyrrolidine-2,5-dione derivatives:

Key Insights from Structural Modifications

Core Scaffold : The pyrrolidine-2,5-dione moiety is critical for hydrogen bonding and conformational rigidity. For example, replacing tetrazole with this core in MBX-2982 derivatives improved GPR119 agonism .

4-Acetylphenyl (in GABA transaminase inhibitors): Introduces aromatic bulk and electron-withdrawing effects, favoring enzyme inhibition .

Position 3 Substituents: 4-Morpholinophenylamino: The morpholine ring may improve solubility and engage in polar interactions (e.g., with GPR119’s Q65 and R262 residues ). Arylpiperazine: Long-chain arylpiperazines enhance dual 5-HT1A/SERT affinity, suggesting flexibility in targeting neurotransmitter systems . meta-CF3 Aryl Groups: Electron-withdrawing substituents fine-tune receptor selectivity (e.g., 5-HT1A vs. 5-HT2A) .

Q & A

Basic: What are the common synthetic routes for preparing 1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic chemistry. A foundational approach includes:

- Aza-Michael Addition : Reacting maleimide derivatives with amines (e.g., 4-morpholinophenylamine) in the presence of bases like TMEDA or TMCDA to form the 3-aminopyrrolidine core .

- Cyclopentyl Substitution : Introducing the cyclopentyl group via nucleophilic substitution or coupling reactions, often using cyclopentyl halides or Grignard reagents.

- Purification : Column chromatography or recrystallization to isolate the final product.

Key challenges include optimizing reaction time and temperature to avoid side products like over-alkylation.

Advanced: How can researchers resolve discrepancies in reported yields for the aza-Michael addition step during synthesis?

Methodological Answer:

Discrepancies in yields often arise from variations in:

- Catalyst Selection : Bases like TMEDA vs. TMCDA ( notes TMCDA enhances enantioselectivity in chiral syntheses) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve amine reactivity but risk hydrolysis.

- Workup Protocols : Incomplete removal of unreacted starting materials can artificially inflate yields.

Resolution Strategy :- Conduct kinetic studies to identify rate-limiting steps.

- Use LC-MS or <sup>1</sup>H NMR to quantify residual reactants.

- Compare yields under inert vs. ambient conditions to assess moisture sensitivity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the cyclopentyl (δ 1.5–2.5 ppm), morpholinophenyl (δ 3.6–3.8 ppm for morpholine-O), and pyrrolidine-dione (δ 2.8–3.2 ppm) moieties .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

Advanced: How can X-ray crystallography address structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation from a solvent mixture (e.g., DCM/hexane) to obtain single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data, particularly for resolving disordered morpholinophenyl groups.

- Refinement : Apply restraints for flexible cyclopentyl rings and validate via R-factor analysis (e.g., used this for a related dione structure) .

Example: The dihedral angle between the pyrrolidine and morpholinophenyl planes can clarify steric effects on bioactivity.

Basic: What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess IC50 values.

- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).

- Solubility Testing : Use PBS or DMSO solutions to determine limits for in vivo translation.

Advanced: How can contradictory data on the compound’s antimicrobial efficacy be analyzed?

Methodological Answer:

Contradictions may stem from:

- Strain Variability : Test against standardized panels (e.g., ATCC strains) to minimize variability.

- Biofilm vs. Planktonic Assays : Biofilms often show 10–1000x higher resistance .

- Check Metabolite Interference : Use LC-MS to detect degradation products in cell media.

Validation : Replicate studies under CLSI guidelines and include positive controls (e.g., ciprofloxacin).

Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance blood-brain barrier penetration (logP < 3 preferred).

- Prodrug Design : Mask morpholine N-oxide to reduce first-pass metabolism.

- In Silico Modeling : Use software like Schrödinger’s QikProp to predict ADME properties.

Example: highlights pyridine derivatives with improved bioavailability via halogen substitution .

Basic: How are computational methods applied to study this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity.

Advanced: What synthetic modifications enhance selectivity for αvβ3 integrin over related receptors?

Methodological Answer:

- RGD Mimicry : Introduce carboxylate or guanidine groups to mimic natural ligands.

- Ring Constraint : Replace cyclopentyl with bicyclic groups to reduce conformational flexibility.

- SPR Binding Assays : Compare KD values against αIIbβ3 and α5β1 integrins.

Basic: How are stability studies conducted under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.

- Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis of the dione ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.